An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-5-methylbenzyl alcohol
An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-5-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physical and chemical properties of a compound is the bedrock of successful research and development. This guide provides an in-depth exploration of 2-Hydroxy-5-methylbenzyl alcohol, a molecule of significant interest in various scientific fields. We will move beyond a simple recitation of data, delving into the practical implications of these properties and providing the "why" behind the numbers. This document is designed to be a living tool, empowering researchers to handle, analyze, and utilize this compound with confidence and precision.
Chemical Identity and Molecular Structure
2-Hydroxy-5-methylbenzyl alcohol, also known as 2-(hydroxymethyl)-4-methylphenol, is an aromatic organic compound. Its structure features a benzene ring substituted with a hydroxyl group, a methyl group, and a hydroxymethyl group. This unique arrangement of functional groups imparts a specific set of physical and chemical characteristics that are crucial for its application and reactivity.
Key Identifiers:
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IUPAC Name: 2-(hydroxymethyl)-4-methylphenol[1]
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CAS Number: 4383-07-7[1]
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Molecular Formula: C₈H₁₀O₂[1]
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Molecular Weight: 138.16 g/mol [1]
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InChI: InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3[1]
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SMILES: CC1=CC(=C(C=C1)O)CO[1]
The presence of both a phenolic hydroxyl group and a primary alcohol group makes 2-Hydroxy-5-methylbenzyl alcohol capable of acting as both a hydrogen bond donor and acceptor. This dual nature significantly influences its solubility and intermolecular interactions. The methyl group, being electron-donating, can subtly affect the acidity of the phenolic proton and the reactivity of the aromatic ring.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the core physical properties of 2-Hydroxy-5-methylbenzyl alcohol are summarized in the table below. It is imperative to note that some of these values are predicted and should be confirmed experimentally where high precision is required.
| Property | Value | Source |
| Melting Point | 105 °C | ChemicalBook |
| Boiling Point | 180 °C at 1e-3 Torr | ChemicalBook |
| Density (Predicted) | 1.171 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 10.15 (at 25 °C) | ChemicalBook |
Expert Insights:
The relatively high melting point for a molecule of this size suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the hydroxyl and alcohol functionalities of adjacent molecules. The provided boiling point is under high vacuum, indicating that the compound may be prone to decomposition at atmospheric pressure before reaching its boiling point. The predicted density suggests it is slightly denser than water. The pKa value is typical for a phenol, indicating it is a weak acid.
Solubility Profile
Expected Solubility:
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Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. The hydroxyl and alcohol groups can form strong hydrogen bonds with these solvents. For instance, the related compound 2-Methylbenzyl alcohol is soluble in methanol.
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Polar Aprotic Solvents (e.g., Acetone, DMSO): Expected to be soluble. The polarity of these solvents will facilitate the dissolution of the polar functional groups of the molecule.
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Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility. While the aromatic ring and methyl group provide some non-polar character, the two polar hydroxyl groups will likely dominate, hindering dissolution in non-polar media.
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Water: Expected to have low to moderate solubility. The presence of two hydrogen-bonding groups will aid in water solubility, but the aromatic ring and methyl group will counteract this. For comparison, benzyl alcohol has a moderate solubility in water (about 4 g/100 mL).[2]
Experimental Verification of Solubility (A Proposed Protocol):
This protocol provides a self-validating system for determining the approximate solubility of 2-Hydroxy-5-methylbenzyl alcohol in a given solvent.
Objective: To determine the approximate solubility of 2-Hydroxy-5-methylbenzyl alcohol in a selected solvent at room temperature.
Materials:
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2-Hydroxy-5-methylbenzyl alcohol
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Selected solvent (e.g., Methanol, Ethanol, Acetone, DMSO, Water)
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Vials with caps
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Magnetic stirrer and stir bars
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Analytical balance
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Graduated cylinders or pipettes
Methodology:
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Preparation of a Saturated Solution:
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To a vial containing a known volume of the solvent (e.g., 10 mL), add a small, accurately weighed amount of 2-Hydroxy-5-methylbenzyl alcohol.
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Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.
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Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating a saturated solution.
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Isolation of the Solute from a Known Volume of the Saturated Solution:
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Allow the undissolved solid to settle.
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Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) and transfer it to a pre-weighed vial.
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Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
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Calculation of Solubility:
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Weigh the vial containing the dried solute.
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The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
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Calculate the solubility in g/L or mg/mL.
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Causality and Self-Validation: The persistence of undissolved solid ensures that the solution is indeed saturated. The careful transfer of a known volume of the supernatant and complete removal of the solvent are critical for accuracy. Repeating the measurement multiple times will provide a statistically robust value and serve as an internal validation of the procedure.
Spectroscopic Characterization
Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity.
Mass Spectrometry
The mass spectrum of 2-Hydroxy-5-methylbenzyl alcohol provides information about its molecular weight and fragmentation pattern.
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Molecular Ion (M+): A peak at m/z 138, corresponding to the molecular weight of the compound, is expected.
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Key Fragmentation Patterns: The fragmentation of benzyl alcohols is well-documented. Common fragmentation pathways include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. For 2-Hydroxy-5-methylbenzyl alcohol, characteristic fragments may arise from:
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Loss of H₂O (m/z 120): Dehydration is a common fragmentation for alcohols.[1]
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Loss of CH₂OH (m/z 107): Cleavage of the hydroxymethyl group.
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Fragments related to the substituted aromatic ring.
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A representative GC-MS analysis of 2-Hydroxy-5-methylbenzyl alcohol shows significant peaks at m/z values of 120, 91, and 92, which can be attributed to fragmentation of the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.
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Hydroxymethyl Protons (CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the benzylic protons, typically in the range of δ 4.5-5.0 ppm.
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Methyl Protons (CH₃, 3H): A sharp singlet is expected for the methyl group protons, typically in the range of δ 2.0-2.5 ppm.
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Hydroxyl Protons (OH, 2H): Two broad singlets are expected, one for the phenolic hydroxyl and one for the alcoholic hydroxyl. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. These peaks will disappear upon the addition of D₂O.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield.
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Hydroxymethyl Carbon (CH₂OH, 1C): A signal is expected in the range of δ 60-70 ppm.
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Methyl Carbon (CH₃, 1C): A signal is expected in the range of δ 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups.
Expected Characteristic Absorptions:
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O-H Stretch (Alcohol and Phenol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations. The broadness is due to hydrogen bonding.
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C-O Stretch (Alcohol and Phenol): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations.
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Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹.
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Aromatic C=C Bending: Several characteristic bands in the 1450-1600 cm⁻¹ region.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Hydroxy-5-methylbenzyl alcohol is not widely available, we can extrapolate necessary precautions from the data on closely related compounds like benzyl alcohol and substituted phenols.
GHS Classification (Anticipated):
Based on related compounds, it is prudent to handle 2-Hydroxy-5-methylbenzyl alcohol as if it has the following classifications:
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Acute Toxicity, Oral (Category 4)
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
Handling:
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Use in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container.
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Keep in a cool, dry, and well-ventilated place.
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Store away from strong oxidizing agents and strong acids.
First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Ingestion: Do NOT induce vomiting. If conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Workflow and Pathway Visualizations
To further clarify key processes, the following diagrams are provided in Graphviz DOT language.
Synthesis Workflow
This diagram illustrates a potential synthetic route to 2-Hydroxy-5-methylbenzyl alcohol from p-cresol.
Caption: A simplified workflow for the synthesis of 2-Hydroxy-5-methylbenzyl alcohol.
Analytical Workflow for Purity Determination
This diagram outlines a typical workflow for assessing the purity of a synthesized batch of 2-Hydroxy-5-methylbenzyl alcohol.
Caption: A standard analytical workflow for purity assessment.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 2-Hydroxy-5-methylbenzyl alcohol, grounded in both established data and expert scientific reasoning. While gaps in the publicly available experimental data exist, the provided protocols and predictive analyses offer a robust framework for researchers to proceed with their work. It is our hope that this guide will serve as a valuable resource, fostering both safe handling practices and innovative applications of this versatile compound.
References
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PubChem. (n.d.). 2-Hydroxy-5-methylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 19). Benzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
